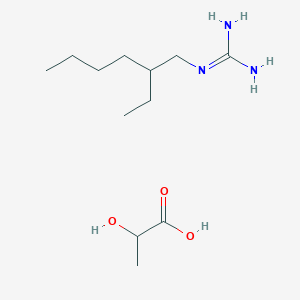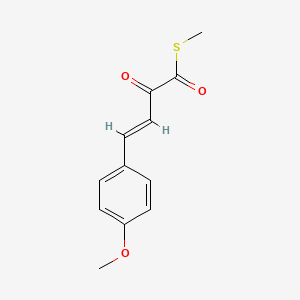![molecular formula C24H18O2S2 B12524863 4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) CAS No. 671774-18-8](/img/structure/B12524863.png)
4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 2,5-dimethoxy-1,4-phenylene core through ethyne linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) typically involves a multi-step process. One common method includes the following steps:
Formation of the Core Structure: The 2,5-dimethoxy-1,4-phenylene core is synthesized through a series of reactions starting from commercially available precursors.
Introduction of Ethyne Linkages: The ethyne linkages are introduced via Sonogashira coupling reactions, which involve the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of Benzene Rings: The final step involves the attachment of benzene rings to the ethyne linkages, often through further coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the ethyne linkages or the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic properties.
作用機序
The mechanism of action of 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) involves its interaction with molecular targets through its thiol groups and aromatic rings. The ethyne linkages provide rigidity and planarity to the molecule, enhancing its electronic properties. The compound can interact with various pathways, including electron transport and redox reactions, making it suitable for applications in organic electronics and materials science.
類似化合物との比較
Similar Compounds
- 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzaldehyde
- 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid
Uniqueness
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) is unique due to its thiol groups, which provide additional reactivity and potential for forming disulfide bonds. This distinguishes it from similar compounds that may lack these functional groups, thereby expanding its range of applications in various fields.
特性
CAS番号 |
671774-18-8 |
|---|---|
分子式 |
C24H18O2S2 |
分子量 |
402.5 g/mol |
IUPAC名 |
4-[2-[2,5-dimethoxy-4-[2-(4-sulfanylphenyl)ethynyl]phenyl]ethynyl]benzenethiol |
InChI |
InChI=1S/C24H18O2S2/c1-25-23-15-20(10-4-18-7-13-22(28)14-8-18)24(26-2)16-19(23)9-3-17-5-11-21(27)12-6-17/h5-8,11-16,27-28H,1-2H3 |
InChIキー |
KNCMYBHHUZYQON-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C#CC2=CC=C(C=C2)S)OC)C#CC3=CC=C(C=C3)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


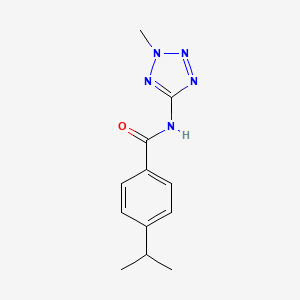
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
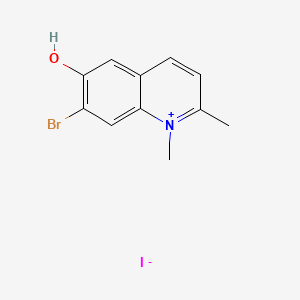
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
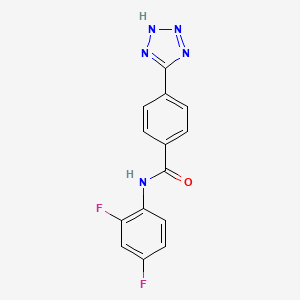

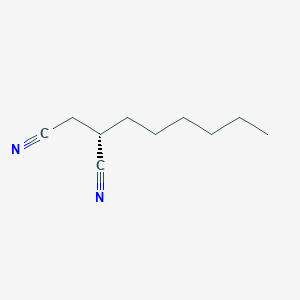
![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
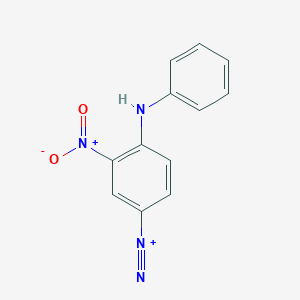
![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)

